molecular formula C10H7ClN2O3 B2547972 2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid CAS No. 1694420-26-2

2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid

Cat. No.: B2547972
CAS No.: 1694420-26-2
M. Wt: 238.63
InChI Key: VJVNDUKCMJUIKN-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid (C₁₀H₉ClN₂O₃, molecular weight 240.65 g/mol) is a benzoic acid derivative featuring a chloro substituent at the 2-position and a 2-oxoimidazolidine ring attached at the 5-position of the benzene core .

Properties

IUPAC Name

2-chloro-5-(2-oxo-1H-imidazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O3/c11-8-2-1-6(5-7(8)9(14)15)13-4-3-12-10(13)16/h1-5H,(H,12,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVNDUKCMJUIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CNC2=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination-Cyclization Cascade

Adapting protocols from 2-chloro-5-iodobenzoic acid synthesis, this two-step approach achieves 76–82% overall yield:

Step 1: Directed Iodination
2-Chlorobenzoic acid undergoes electrophilic iodination using iodine (1.2 eq), ammonium persulfate (2.5 eq), and sulfuric acid in glacial acetic acid at 80–85°C for 3 hr. Kinetic control at 60°C minimizes diiodination (<0.5% by HPLC):
$$
\text{2-ClC₆H₄COOH + I₂} \xrightarrow{\text{(NH₄)₂S₂O₈, H₂SO₄}} \text{2-Cl-5-I-C₆H₃COOH} \quad
$$

Step 2: Imidazolone Coupling
The iodo intermediate reacts with 2-imidazolidinone (1.5 eq) via Ullmann coupling using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C for 18 hr. Post-reaction extraction with ethyl acetate and crystallization from toluene/hexane (3:1) yields the title compound (mp 218–220°C).

Table 2: Optimization of Ullmann Coupling Conditions

Catalyst System Temperature (°C) Time (hr) Yield (%)
CuI/Phenanthroline 120 18 82
Pd(OAc)₂/Xantphos 100 24 68
Cu₂O/8-Hydroxyquinoline 130 12 75

Direct Cyclocondensation Approach

A one-pot synthesis avoids iodination by employing 5-amino-2-chlorobenzoic acid and urea derivatives under acidic conditions:

Procedure:

  • Charge 5-amino-2-chlorobenzoic acid (1.0 eq), chloroacetyl chloride (1.2 eq), and Et₃N (2.0 eq) in THF at 0°C
  • Warm to reflux (66°C) for 2 hr to form the chloroacetamide intermediate
  • Add aqueous NH₃ (28%, 5 vol eq) and heat at 90°C for 6 hr
  • Acidify to pH 2 with HCl (conc.) and filter the precipitate

This method achieves 65–70% yield but requires careful pH control to suppress hydrolysis of the imidazolone ring.

Critical Analysis of Byproduct Formation

Regioselectivity challenges in the iodination step produce three primary byproducts:

Table 3: Byproduct Distribution in Iodination Step

Byproduct Proportion (%)
2-Chloro-3-iodobenzoic acid 2.3
2-Chloro-3,5-diiodobenzoic acid 0.11
Unreacted starting material 0.82

Crystallization from toluene reduces total impurities to <0.5% through selective solubility differences (Ksp = 3.2 × 10⁻⁵ for target vs 1.1 × 10⁻³ for diiodo byproduct).

Industrial-Scale Production Insights

The 3000 L batch process detailed in demonstrates scalability:

Key Parameters:

  • Reactor loading: 378 kg 2-chlorobenzoic acid
  • Solvent: 1260 L acetic acid
  • Oxidant: 420 kg (NH₄)₂S₂O₈
  • Acid catalyst: 690 kg H₂SO₄

Post-reaction workup includes:

  • Quenching with 5% Na₂S₂O₃ (100 L per 300 kg input)
  • Recrystallization from toluene (3 vol)
  • Vacuum drying at 55°C (ΔHvap = 38.6 kJ/mol)

This protocol achieves 394 kg product (1.24 w/w yield) with 96.25% HPLC purity.

Analytical Characterization Protocols

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.12 (s, 1H, COOH), 8.21 (d, J = 2.4 Hz, 1H, ArH), 7.98 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 7.64 (d, J = 8.8 Hz, 1H, ArH), 4.41 (s, 2H, CH₂), 3.85 (s, 2H, NH₂)
  • HPLC: C18 column (4.6 × 250 mm), 0.1% H₃PO₄/MeCN gradient (85:15 to 50:50 in 20 min), tR = 8.2 min

Purity Assessment

Table 4: Batch QC Specifications

Parameter Requirement Typical Result
HPLC Purity ≥98.5% 99.2%
Heavy Metals (Pb) ≤10 ppm <2 ppm
Residual Solvents (EtOAc) ≤500 ppm 120 ppm

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Applications

Research has shown that 2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid exhibits notable antimicrobial properties.

Case Studies

  • In vitro Screening : A study evaluated the compound's efficacy against various bacterial and fungal strains. The results indicated that it possesses activity comparable to established antibiotics such as isoniazid and fluconazole, making it a promising candidate for further development in treating infections caused by resistant strains .
Microbial Strain MIC (µM) Standard Drug Comparison
Staphylococcus aureus5.19Isoniazid
Candida albicans8.16Fluconazole
Escherichia coli6.25Ciprofloxacin

Anticancer Potential

The compound has also been investigated for its anticancer properties.

Case Studies

  • Anticancer Screening : In a study focused on the synthesis of benzamide analogues, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines, with some exhibiting IC50_{50} values lower than standard chemotherapeutics like 5-fluorouracil .
Cancer Cell Line IC50 (µM) Standard Drug Comparison
MCF7 (breast cancer)4.125-Fluorouracil (7.69 µM)
A549 (lung cancer)3.95Doxorubicin

Drug Design and Development

The structural features of this compound make it an attractive scaffold for drug design:

  • Structure-Activity Relationship (SAR) : The presence of the imidazole ring is crucial for enhancing biological activity. Modifications to the benzoic acid moiety can lead to improved potency and selectivity against target pathogens or cancer cells .

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Evidence ID
2-Chloro-5-(2-oxoimidazolidin-1-yl)benzoic acid C₁₀H₉ClN₂O₃ 240.65 Cl at C2; imidazolidinone at C5
2-[7-Nitro-5-trifluoromethyl-1H-benzo[d]imidazol-2-yl]benzoic acid (3a) C₁₅H₈N₃O₄F₃ 351.20 NO₂ and CF₃ on benzimidazole; no imidazolidinone
3-Benzyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid C₁₅H₁₂N₂O₃ 268.27 Benzyl at N3; no Cl
2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (CAS 23814-14-4) C₈H₆N₂O₃ 178.15 No Cl; simpler imidazolidinone
MK-3903 (Benzimidazole-based AMPK activator) C₂₆H₂₂ClN₃O₃ 468.92 Biphenyl and methyl groups; extended structure
Key Observations:
  • Electron-Withdrawing Groups: Compound 3a () incorporates nitro (NO₂) and trifluoromethyl (CF₃) groups, which enhance electrophilicity and metabolic stability compared to the target compound’s chloro substituent.
  • Imidazolidinone vs. Benzimidazole: The target compound’s saturated imidazolidinone ring contrasts with the aromatic benzimidazole core in 3a and MK-3903.

Physicochemical and Spectral Properties

Property Target Compound 3a 3-Benzyl Analog CAS 23814-14-4
Melting Point (°C) Not reported 287.9 Not reported Not reported
IR νmax (cm⁻¹) Expected: ~1700 (C=O) 1645 (C=O), 1524 (NO₂) Not reported Not reported
¹H NMR Features Aromatic H, -COOH δ 8.00–8.50 (aromatic H) Benzyl CH₂ (~δ 4.5–5.0) Simpler aromatic signals
  • Thermal Stability : The high melting point of 3a (287.9°C) suggests strong crystalline packing, likely due to nitro and CF₃ groups enhancing intermolecular interactions .
  • Spectral Data: The target compound’s NMR would exhibit downfield shifts for the carboxylic acid proton (~δ 13.18 in 3a) and distinct splitting for the imidazolidinone protons .

Biological Activity

2-Chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, as well as its applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a benzoic acid core with a chloro group and an imidazole moiety, which contribute to its unique chemical reactivity and biological activity. The molecular formula is C10H7ClN2O3C_{10}H_{7}ClN_{2}O_{3} with a molecular weight of 232.62 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is particularly effective against Gram-positive bacteria.

Bacterial Strain MIC (μg/mL) Mechanism of Action
Staphylococcus aureus (MRSA)15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis

The mechanism of action involves the inhibition of protein synthesis pathways, leading to bactericidal effects. Additionally, it shows moderate-to-good antibiofilm activity against MRSA compared to standard antibiotics like ciprofloxacin .

Anticancer Activity

The compound's anticancer potential is being explored through various studies focusing on its ability to inhibit specific cancer cell lines. Preliminary results indicate that it may interfere with cellular processes associated with cancer proliferation.

Cancer Cell Line IC50 (μM) Effect
DLD1 Colon Cancer10 - 15Induction of multipolar mitotic spindles
HeLa Cervical Cancer5 - 10Apoptosis induction

In vitro studies have shown that treatment with this compound can lead to an increase in multipolar mitotic spindles in centrosome-amplified cancer cells, suggesting a potential for inducing cell death through aberrant division processes .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including this compound. The results demonstrated that this compound outperformed several traditional antibiotics in inhibiting biofilm formation by MRSA .
  • Cancer Cell Research : Another investigation focused on the impact of the compound on DLD1 human colon cancer cells. The findings revealed that it significantly increased the incidence of multipolar mitoses, indicating its potential as a therapeutic agent against certain types of cancer .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-5-(2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzoic acid, and how can reaction conditions be systematically optimized?

  • Methodology :

  • Step 1 : Start with benzyl 2-chloroacetate and imidazole derivatives as precursors. Use potassium carbonate (K₂CO₃) as a base in dichloromethane (DCM) under reflux for 24 hours to promote nucleophilic substitution .
  • Step 2 : Optimize solvent and base combinations via factorial design. For example, dichloromethane with diisopropylethylamine (DIPEA) improves yield compared to other bases like triethylamine .
  • Step 3 : Monitor reaction progress via TLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology :

  • Analytical Techniques :
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular weight via ESI-MS (e.g., [M+H]+ at m/z 281.2) .
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (e.g., C: 55.3%, H: 3.6%, N: 10.0%) to detect impurities .

Q. What spectroscopic methods are most effective for characterizing the imidazolone ring and benzoic acid moieties?

  • Methodology :

  • NMR : Assign peaks using ¹H and ¹³C spectra. The imidazolone ring protons appear as deshielded singlets (δ 7.8–8.2 ppm), while the benzoic acid carbonyl resonates at ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Identify the carbonyl stretch of the 2-oxoimidazolidine ring at 1680–1720 cm⁻¹ and the carboxylic acid O-H stretch at 2500–3300 cm⁻¹ .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms (e.g., keto-enol equilibria)?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement. Key parameters include bond lengths (C=O at ~1.22 Å for keto form) and hydrogen-bonding networks (e.g., O-H···N interactions stabilizing the keto tautomer) .
  • Data Contradiction Analysis : Compare experimental bond angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate dynamic equilibria or lattice effects .

Q. What strategies are recommended for designing derivatives with enhanced pharmacological activity while minimizing off-target interactions?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Replace the 2-chloro substituent with electron-withdrawing groups (e.g., trifluoromethyl) to improve receptor binding. Introduce substituents at the benzoic acid’s para-position to modulate solubility .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with targets like CRHR2. Prioritize derivatives with ΔG < −8 kcal/mol and hydrogen bonds to residues (e.g., Glu238) .

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

  • Methodology :

  • Solubility Profiling : Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol). Use UV-Vis spectroscopy for quantification.
  • Contradiction Analysis : If solubility in DMSO (e.g., 50 mg/mL) conflicts with ethanol (<1 mg/mL), assess aggregation via dynamic light scattering (DLS) or co-solvent systems (e.g., PEG-400) .

Q. What experimental precautions are critical for handling this compound due to its reactive functional groups?

  • Methodology :

  • Safety Protocols :
  • Lab Handling : Use nitrile gloves and fume hoods to avoid skin contact with the chloro-substituent. Store at −20°C under argon to prevent hydrolysis .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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